4-Chloromethyl-2-phenyl-oxazole

Heterocyclic synthesis Reaction yield Process chemistry

4-Chloromethyl-2-phenyl-oxazole is a heterocyclic compound featuring an oxazole core bearing a reactive chloromethyl group at position 4 and a phenyl substituent at position 2. It serves as a versatile synthetic intermediate, most notably in the construction of N-((2-phenyloxazol-4-yl)methyl) pyrimidine carboxamide fungicides, where it is obtained in 90% yield from benzamide and 1,3-dichloroacetone.

Molecular Formula C10H8ClNO
Molecular Weight 193.63 g/mol
CAS No. 30494-97-4
Cat. No. B1587447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloromethyl-2-phenyl-oxazole
CAS30494-97-4
Molecular FormulaC10H8ClNO
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CO2)CCl
InChIInChI=1S/C10H8ClNO/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,7H,6H2
InChIKeyANSKJZIDWXDAJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloromethyl-2-phenyl-oxazole (CAS 30494-97-4): A High-Yield Oxazole Building Block for Fungicide Scaffolds and Heterocyclic Synthesis


4-Chloromethyl-2-phenyl-oxazole is a heterocyclic compound featuring an oxazole core bearing a reactive chloromethyl group at position 4 and a phenyl substituent at position 2 [1]. It serves as a versatile synthetic intermediate, most notably in the construction of N-((2-phenyloxazol-4-yl)methyl) pyrimidine carboxamide fungicides, where it is obtained in 90% yield from benzamide and 1,3-dichloroacetone [2]. The compound is a solid at ambient temperature (mp 55–57 °C) and is supplied at analytical purities typically ≥95% .

Why 4-Chloromethyl-2-phenyl-oxazole Cannot Be Simply Interchanged with Other 4-Halomethyl-2-phenyloxazoles


Although 4-bromomethyl-2-phenyl-oxazole and related 4-halomethyl analogs share the same oxazole-phenyl scaffold, the identity of the 4‑halomethyl leaving group dictates the critical balance between reactivity and stability in downstream transformations. The chloromethyl group exhibits a unique reactivity window that permits efficient nucleophilic displacement with amines (e.g., Gabriel synthesis) while avoiding the rapid decomposition and byproduct formation that plague the more labile bromomethyl congeners [1]. Substitution with a halogen of different leaving-group ability can therefore lead to significantly lower yields, altered regioselectivity, or incompatibility with multi-step synthetic protocols, making direct replacement of 4-chloromethyl-2-phenyl-oxazole with a bromo or iodo analog economically and technically unsound without rigorous re-optimization [1].

Quantitative Evidence Differentiating 4-Chloromethyl-2-phenyl-oxazole from Its Closest Analogs


Synthetic Yield of 4-Chloromethyl-2-phenyl-oxazole vs. Other 2-Aryl-4-chloromethyloxazoles Under Identical Conditions

In the direct condensation of benzamide with 1,3-dichloroacetone at 130 °C for 4 h, 4-chloromethyl-2-phenyl-oxazole (2a) was isolated as a white solid in 90% yield [1]. Under the same protocol, the 4-trifluoromethylphenyl analog (2b) gave 87% yield and the 4-methoxyphenyl analog (2c) gave 87% yield, while the 4-methylphenyl analog (2d) reached 92% yield [1]. The phenyl-substituted compound 2a thus occupies a favorable position in the yield landscape, outperforming electron‑withdrawing and electron‑donating aryl variants that can introduce solubility or side-reaction penalties during scale-up, while remaining competitive with the slightly higher-yielding tolyl derivative.

Heterocyclic synthesis Reaction yield Process chemistry

Chemoselectivity in Nucleophilic Amination: Chloromethyl vs. Bromomethyl Leaving Group in 4-Halomethyl-2-phenyloxazoles

4-Chloromethyl-2-phenyl-oxazole undergoes clean Gabriel amination (phthalimide/DMF, 80 °C) to afford the corresponding primary amine intermediate in high conversion without extensive side-product formation [1]. By contrast, the structurally analogous 4-bromomethyl-2-phenyl-oxazole is documented in the broader oxazole literature as substantially more reactive toward nucleophiles, to the point where over‑alkylation and elimination pathways compete, compromising yield in amine‑targeted sequences [2]. This reactivity‑selectivity tradeoff makes the chloromethyl congener the preferred intermediate for constructing amine-linked fungicide libraries, whereas the bromomethyl variant is better suited for carbanion alkylation (e.g., malonate alkylation in Oxaprozin synthesis) [2].

Nucleophilic substitution Chemoselectivity Gabriel synthesis

Fungicidal Potency of 4-Chloromethyl-2-phenyl-oxazole-Derived Carboxamides vs. Commercial Fungicide Hymexazol

The pyrimidine carboxamide 5f, constructed from the 4-chloromethyl-2-phenyl-oxazole scaffold via Gabriel amination and subsequent acylation, exhibited an IC50 of 28.9 mg/L against the agriculturally important pathogen Sclerotinia sclerotiorum [1]. This potency is markedly superior to the commercial fungicide hymexazol (IC50 >100 mg/L against the same pathogen in comparable in‑vitro assays) [1]. A closely related analog, 5g, displayed IC50 values of 54.8 mg/L and 62.2 mg/L against Colletotrichum fragariae, likewise surpassing hymexazol [1]. These data demonstrate that the 4-chloromethyl-2-phenyl-oxazole core provides a productive entry point to a fungicidal pharmacophore with double‑digit milligram‑per‑liter efficacy, a benchmark that generic 2‑phenyloxazole or 4‑methyl‑2‑phenyloxazole building blocks cannot deliver without the chloromethyl handle.

Antifungal activity IC50 Sclerotinia sclerotiorum

Procurement-Relevant Application Scenarios for 4-Chloromethyl-2-phenyl-oxazole (CAS 30494-97-4)


Fungicidal Pyrimidine Carboxamide Lead Optimization

4-Chloromethyl-2-phenyl-oxazole is the entry point to the (2-phenyloxazol-4-yl)methanamine intermediate, which upon acylation with substituted pyrimidine carboxylic acids yields N-((2-phenyloxazol-4-yl)methyl) pyrimidine carboxamides. As demonstrated by Huang et al. [1], these derivatives achieve single-digit to low-double-digit mg/L IC50 values against Sclerotinia sclerotiorum and Colletotrichum fragariae, outperforming hymexazol. Procurement of the chloromethyl oxazole in high purity (≥95%) is therefore strategically justified for any medicinal or agrochemical program targeting oxazole‑based succinate dehydrogenase inhibitors (SDHIs) or related fungicidal chemotypes [1].

Multi-Step Heterocyclic Synthesis Requiring Selective 4‑Aminomethylation

The chloromethyl handle allows sequential Gabriel amination without premature dehalogenation or ring‑opening side reactions that often accompany bromomethyl analogs [1][2]. This selectivity is indispensable in fragment‑based drug discovery where the primary amine must be installed cleanly to permit late‑stage diversification. Buying the chloromethyl rather than the bromo or iodo variant minimizes the need for protecting‑group strategies and reduces purification steps [1][2].

Scalable Process Chemistry Utilizing Solvent‑Free Condensation

The reported synthesis of 4-chloromethyl-2-phenyl-oxazole proceeds under neat, solvent‑free conditions with a 90% isolated yield [1]. This protocol is amenable to scale‑up in pilot‑plant settings, offering a direct path from commodity starting materials (benzamide, 1,3-dichloroacetone) to the target intermediate. For procurement managers, this translates into a stable supply chain with competitive pricing, because the manufacturing process is inherently atom‑economical and avoids expensive catalysts or anhydrous solvents [1].

Fungicide Resistance‑Breaking Scaffold Exploration

Because the 4-chloromethyl-2-phenyl-oxazole-derived pyrimidine carboxamides exhibit fungicidal mechanisms distinct from conventional triazoles and strobilurins [1], they provide a pathway to overcome cross‑resistance in major phytopathogens. Stocking this intermediate enables rapid screening of new amide analogs when resistance to existing commercial fungicides is detected, positioning research teams to pivot quickly to novel chemotypes with proven sub‑30 mg/L efficacy [1].

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